columbianetin
Overview
Description
Synthesis Analysis
Columbianetin synthesis has been explored through various methods aiming at efficiency and selectivity. Harris, Banwell, and Willis (2011) reported a protecting group free synthesis of (±)-columbianetin from cyclohexane-1,3-dione, highlighting a five-step process that also yields (±)-angelmarin via Coster’s esterification (Harris, Banwell, & Willis, 2011). Additionally, Beare and McErlean (2013) developed a domino on-water, in-water process for the efficient synthesis of (±)-columbianetin, demonstrating the simplicity and operational benefits of on-water chemistry (Beare & McErlean, 2013).
Molecular Structure Analysis
Columbianetin's molecular structure has been studied in the context of its biosynthesis and transformation. Larbat et al. (2009) characterized CYP71AJ4, a P450 monooxygenase that catalyzes the conversion of (+)-columbianetin to angelicin, providing insights into the molecular-level understanding of columbianetin's biosynthetic pathway (Larbat et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of columbianetin have been explored through its involvement in various biological pathways and its potential as a precursor to other compounds. Liu et al. (2017) presented an efficient synthesis of angelmarin and its analogs from columbianetin, demonstrating the compound's versatility in chemical transformations (Liu et al., 2017).
Physical Properties Analysis
The physical properties of columbianetin, such as its solubility, melting point, and stability, are essential for its handling and application in research. Although specific studies focusing solely on the physical properties of columbianetin were not identified in the provided research, these properties can often be inferred from synthesis and application studies.
Chemical Properties Analysis
Columbianetin's chemical properties, including its reactivity, interaction with biological molecules, and role in plant defense mechanisms, have been subjects of research. Jeong et al. (2009) and Lu et al. (2018) have explored the anti-inflammatory effects of columbianetin, suggesting its mode of action at the molecular level and its potential pathways (Jeong et al., 2009), (Lu et al., 2018).
Scientific Research Applications
Analgesic Activity
- Summary of Application : Columbianetin has been found to have analgesic (pain-relieving) properties .
Antioxidative Activity
- Summary of Application : Columbianetin has antioxidative properties, meaning it can neutralize harmful free radicals in the body .
Pharmacokinetics and Bioavailability
- Summary of Application : The pharmacokinetics, bioavailability, and excretion of columbianetin acetate and its metabolite columbianetin have been analyzed .
- Methods of Application : A sensitive, accurate, and precise HPLC-MS/MS method was established for simultaneous determination of columbianetin acetate and columbianetin in rat plasma .
- Results or Outcomes : It was found that columbianetin acetate was rapidly and widely distributed in rats, and eliminated rapidly from plasma . The absolute bioavailability of pure columbianetin acetate is 7.0 ± 4.3% .
Anti-Inflammatory Activity
- Summary of Application : Columbianetin has been found to have anti-inflammatory properties .
- Methods of Application : Lipopolysaccharides (LPS) were used to induce mouse chondrocytes ATDC5 .
- Results or Outcomes : Columbianetin alleviated LPS-induced inflammation and apoptosis in chondrocyte through activation of autophagy by inhibiting serum and glucocorticoid-induced protein kinase 1 (SGK1) expression .
Treatment of Rheumatoid Arthritis
- Summary of Application : Columbianetin has been used in the treatment of rheumatoid arthritis .
- Results or Outcomes : Columbianetin significantly reduced arthritis scores and paw edema scores of RA rats, and improved the status of joint inflammation .
Antifungal Activity
Safety And Hazards
properties
IUPAC Name |
(8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAQEMCYCSSHJG-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316498 | |
Record name | (+)-Columbianetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Columbianetin | |
CAS RN |
3804-70-4 | |
Record name | (+)-Columbianetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3804-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 8,9-dihydro-8-(1-hydroxy-1-methylethyl)-, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003804704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Columbianetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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